CCOC(=O)C(=O)c1ccc(F)c(C)c1
, and the InChI string is 1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
.
Ethyl 4-fluoro-3-methylbenzoylformate can be synthesized through various chemical processes, primarily involving the esterification of 4-fluoro-3-methylbenzoic acid with ethyl formate under acidic conditions. This compound falls under the category of esters and is identified by its CAS number 732251-71-7.
The synthesis of ethyl 4-fluoro-3-methylbenzoylformate typically involves the following steps:
This method allows for efficient production with high yields, making it suitable for both laboratory and industrial applications.
Ethyl 4-fluoro-3-methylbenzoylformate is involved in several key chemical reactions:
These reactions are critical for its application in synthesizing more complex organic molecules.
The mechanism of action for ethyl 4-fluoro-3-methylbenzoylformate primarily involves its interaction with enzymes and other biomolecules:
Understanding these mechanisms is crucial for its application in biochemical research.
Ethyl 4-fluoro-3-methylbenzoylformate exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications.
Ethyl 4-fluoro-3-methylbenzoylformate is widely utilized across multiple fields:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9